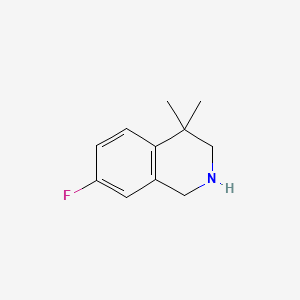

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

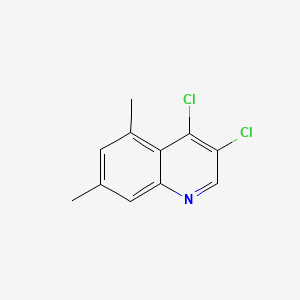

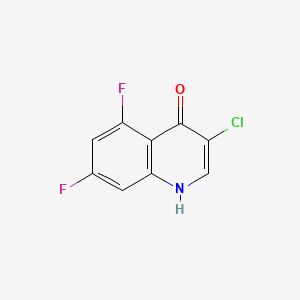

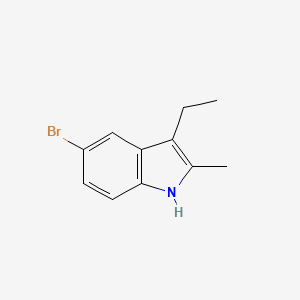

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1203682-76-1 . It has a molecular weight of 215.7 .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The InChI Code for this compound hydrochloride is 1S/C11H14FN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H .Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine 49 in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .Applications De Recherche Scientifique

Interaction with Lysozyme and Cytotoxicity Assessment : Hemalatha et al. (2016) investigated the interaction of a related compound, 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, with lysozyme. Their study involved various spectrophotometric studies and molecular docking, highlighting the importance of fluorine in these interactions. Additionally, the cytotoxicity of this compound was evaluated using HeLa cancer cells (Hemalatha et al., 2016).

Potential for Treating Autoimmune Diseases : Kono et al. (2018) described the discovery of a compound, TAK-828F, which possesses a structure including 7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl, a moiety similar to 7-Fluoro-4,4-dimethyl-tetrahydroisoquinoline. This compound exhibited robust inhibition of IL-17A cytokine expression and reduced clinical symptoms in a mouse model of autoimmune diseases (Kono et al., 2018).

Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) studied a compound with a structure similar to 7-Fluoro-4,4-dimethyl-tetrahydroisoquinoline for its analgesic and anti-inflammatory effects. The compound demonstrated a pronounced anti-inflammatory effect, significantly greater than diclofenac sodium, and showed potential as a non-narcotic analgesic (Rakhmanova et al., 2022).

Synthesis and Potential as CNS Drug Candidates : Hargitai et al. (2018) outlined a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, a closely related compound. They highlighted its use as a building block in synthesizing potential central nervous system drug candidates (Hargitai et al., 2018).

Role in Medicinal Chemistry and Drug Development : Other studies have explored various medicinal chemistry applications of tetrahydroisoquinoline derivatives, including their roles in targeting specific receptors, acting as inhibitors, and their potential use in treating diseases like Parkinson's (Various authors).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFMMYRGACQSHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745172 |

Source

|

| Record name | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203685-22-6 |

Source

|

| Record name | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-](/img/structure/B599061.png)